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Compound of Interest

Compound Name: 2-Piperidineethanol

Cat. No.: B017955

Introduction: 2-Piperidineethanol, a heterocyclic compound with the formula C7H1sNO, has
served as a crucial building block in the synthesis of a diverse array of pharmaceuticals,
agrochemicals, and other specialty chemicals. Its bifunctional nature, possessing both a
secondary amine within a piperidine ring and a primary alcohol, allows for versatile chemical
modifications. This technical guide provides an in-depth exploration of the discovery and
historical development of the synthesis of 2-Piperidineethanol, complete with detailed
experimental protocols from seminal publications, a comprehensive summary of its
physicochemical properties, and an examination of the signaling pathways influenced by its
notable derivatives.

Discovery and Early Synthesis

The first documented synthesis of 2-Piperidineethanol is attributed to T. S. Hamilton and
Roger Adams in their 1928 publication in the Journal of the American Chemical Society.[1]
Their work focused on the reduction of pyridine derivatives using hydrogen and a platinum-
oxide platinum black catalyst. This initial synthesis involved the catalytic hydrogenation of 2-
pyridineethanol hydrochloride in ethanol at room temperature, laying the groundwork for future
investigations into the production of this versatile intermediate.

Historical Development of Synthetic Methodologies

Following its initial synthesis, the production of 2-Piperidineethanol has been the subject of
considerable research aimed at improving yields, selectivity, and process efficiency. The
primary route for its synthesis has remained the catalytic hydrogenation of 2-pyridineethanol,
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with significant advancements centered on the choice of catalyst, solvent, and reaction
conditions.

In the decades following its discovery, researchers explored various catalytic systems to
optimize the hydrogenation of the pyridine ring in 2-pyridineethanol. A notable contribution
came from R. R. Burtner and his colleagues in 1947, who investigated reductions in the
presence of platinum oxide catalysts in mixed solvent systems containing acetic acid.[2][3]

A different approach was reported by V. Boekelheide and his team in 1958, who demonstrated
the formation of 2-piperidineethanol through the reductive cleavage of cyclic salts of pyridine-
N-oxide.[2][3] This alternative pathway showcased the versatility of chemical strategies for
accessing the piperidine ring structure.

The 1960s saw further refinements in catalytic hydrogenation. E. R. Lavagnino and colleagues,
in 1960, described the use of a palladium on carbon catalyst in water for the hydrogenation of
2-pyridineethanol.[2][3] The following year, M. Freifelder and his research group reported the
use of a ruthenium dioxide catalyst in methanol for the same transformation.[2][3] Freifelder's
group continued their work, and in 1962, they published a method employing a rhodium on
carbon catalyst in an ethanol solvent.[2][3]

These historical developments highlight a systematic exploration of noble metal catalysts,
including platinum, palladium, ruthenium, and rhodium, each offering different advantages in
terms of activity, selectivity, and cost. This body of work has led to the robust and scalable
manufacturing processes used today.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of 2-
Piperidineethanol is essential for its application in research and development. The following
table summarizes key quantitative data for this compound.
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Property Value Reference

Molecular Formula C7H1sNO --INVALID-LINK--
Molecular Weight 129.20 g/mol --INVALID-LINK--
Melting Point 38-40 °C --INVALID-LINK--
Boiling Point 234 °C --INVALID-LINK--
Density 1.01 g/cm3 --INVALID-LINK--
pKa 15.15 + 0.10 (Predicted) --INVALID-LINK--
Water Solubility Soluble --INVALID-LINK--
Flash Point 112.8 °C (closed cup) --INVALID-LINK--
Refractive Index 1.4749 (estimate) --INVALID-LINK--

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key historical syntheses
of 2-Piperidineethanol, as adapted from the original publications.

Synthesis via Platinum-Oxide Platinum Black Catalysis
(Hamilton & Adams, 1928)

This protocol describes the pioneering synthesis of 2-piperidineethanol hydrochloride.
Reagents:

o 2-pyridineethanol hydrochloride

o Ethanol (absolute)

o Platinum-oxide platinum black catalyst

Procedure:
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e A solution of 2-pyridineethanol hydrochloride in absolute ethanol is prepared in a high-
pressure hydrogenation apparatus.

e The platinum-oxide platinum black catalyst is added to the solution.
e The apparatus is sealed and flushed with hydrogen gas.

o The reaction mixture is agitated at room temperature under an initial hydrogen pressure of 2-
3 atmospheres.

o Hydrogen uptake is monitored until the theoretical amount for the reduction of the pyridine
ring is absorbed.

o Upon completion, the pressure is released, and the catalyst is removed by filtration.

e The ethanolic solution of 2-piperidineethanol hydrochloride is then concentrated under
reduced pressure to yield the product.

Synthesis via Ruthenium Dioxide Catalysis (Freifelder et
al., 1961)

This method outlines the use of a ruthenium catalyst for the hydrogenation.
Reagents:

e 2-pyridineethanol

e Methanol

e Ruthenium dioxide (RuOz2)

Procedure:

o 2-pyridineethanol is dissolved in methanol in a suitable high-pressure autoclave.

e Ruthenium dioxide catalyst is added to the solution.
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e The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the
desired pressure (e.g., 70-100 atmospheres).

e The mixture is heated to a specified temperature (e.g., 100-120 °C) with continuous stirring.
e The reaction is monitored by the cessation of hydrogen uptake.

 After cooling to room temperature and venting the excess hydrogen, the reaction mixture is
filtered to remove the catalyst.

e The methanol is removed from the filtrate by distillation, and the resulting crude 2-
piperidineethanol is purified by vacuum distillation.

Applications and Signaling Pathways of Derivatives

2-Piperidineethanol is a key starting material for several commercially significant molecules.
The following diagrams illustrate the mechanisms of action of three prominent derivatives.

Icaridin (Picaridin)

Icaridin is a widely used insect repellent. Its mechanism of action involves interference with the
insect's olfactory system.
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Caption: Icaridin blocks human odorants from binding to insect odorant receptors.
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Mesoridazine

Mesoridazine is a phenothiazine antipsychotic and a metabolite of thioridazine. It primarily acts
as an antagonist at dopamine Dz receptors in the central nervous system.[4][5]
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Caption: Mesoridazine acts as an antagonist at postsynaptic dopamine D2 receptors.

Tiquizium Bromide

Tiquizium bromide is an antimuscarinic agent used to treat gastrointestinal spasms. It functions
by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells.[6][7][8]
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Caption: Tiguizium bromide blocks acetylcholine at muscarinic receptors, leading to smooth
muscle relaxation.

Conclusion

Since its initial synthesis in 1928, 2-Piperidineethanol has become an indispensable scaffold
in organic synthesis. The historical progression of its production methods, from early platinum-
catalyzed hydrogenations to more refined processes using various noble metal catalysts,
reflects a continuous drive for efficiency and scalability. The data and protocols presented
herein offer a valuable resource for researchers and professionals in drug development and
chemical synthesis. Furthermore, the diverse biological activities of its derivatives, such as the
olfactory disruption by Icaridin, the dopamine receptor antagonism of Mesoridazine, and the
antimuscarinic effects of Tiquizium Bromide, underscore the enduring importance of 2-
Piperidineethanol as a foundational molecule in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.acs.org/doi/10.1021/ja01395a028
https://patents.google.com/patent/US6258955B1/en
https://patents.google.com/patent/US6258955B1/en
https://patents.google.com/patent/DE69929808T2/en
https://patents.google.com/patent/DE69929808T2/en
https://www.mims.com/philippines/drug/info/mesoridazine?mtype=generic
https://pubchem.ncbi.nlm.nih.gov/compound/Mesoridazine
https://synapse.patsnap.com/article/what-is-tiquizium-bromide-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tiquizium-bromide
https://www.rad-ar.or.jp/siori/english/search/result?n=42043
https://www.benchchem.com/product/b017955#discovery-and-history-of-2-piperidineethanol
https://www.benchchem.com/product/b017955#discovery-and-history-of-2-piperidineethanol
https://www.benchchem.com/product/b017955#discovery-and-history-of-2-piperidineethanol
https://www.benchchem.com/product/b017955#discovery-and-history-of-2-piperidineethanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b017955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

